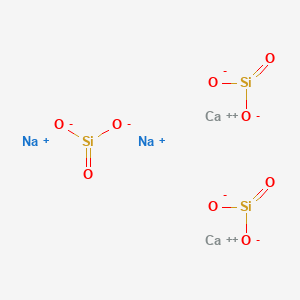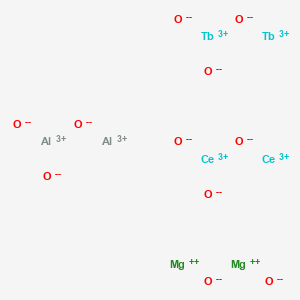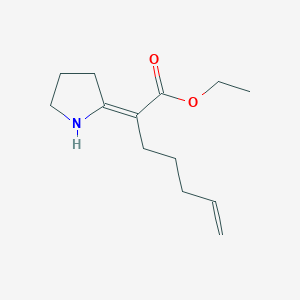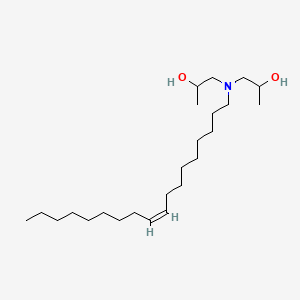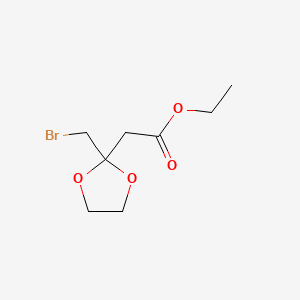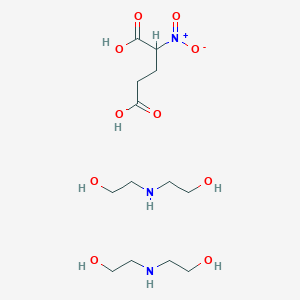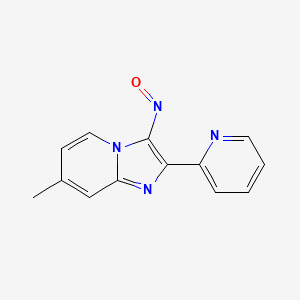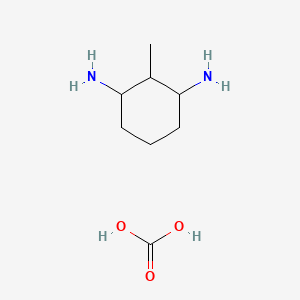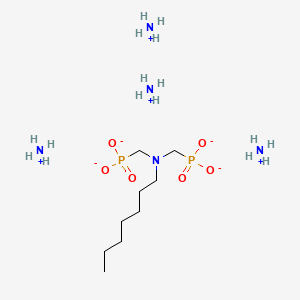
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is a chemical compound with the molecular formula C9H35N5O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonic acid moieties. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Heptylamine with Formaldehyde: Heptylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form ((Heptylimino)bis(methylene))bisphosphonic acid.
Formation of Ammonium Salt: The final step involves the addition of ammonium hydroxide to convert the bisphosphonic acid into its ammonium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction may produce reduced phosphonic acid compounds.
Aplicaciones Científicas De Investigación
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of various industrial products, including detergents and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound is known to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts and reducing bone resorption. This mechanism is similar to other bisphosphonates, which are used in the treatment of osteoporosis and other bone diseases.
Comparación Con Compuestos Similares
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis.
Ibandronate: Another bisphosphonate with similar applications.
Zoledronic Acid: A potent bisphosphonate used in various bone-related conditions.
Uniqueness
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is unique due to its specific structure, which includes a heptylimino group. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other bisphosphonates.
Propiedades
Número CAS |
94113-33-4 |
|---|---|
Fórmula molecular |
C9H35N5O6P2 |
Peso molecular |
371.35 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3 |
Clave InChI |
NABPSOMSTWNYCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



